Cas no 108099-55-4 (6-(bromomethyl)-4-chlorothieno2,3-dpyrimidine)

6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thienopyrimidine core functionalized with a bromomethyl group at the 6-position and a chlorine atom at the 4-position. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromomethyl group offers a reactive site for further functionalization via nucleophilic substitution, while the chlorothienopyrimidine scaffold is valued for its bioactivity in medicinal chemistry. The compound’s high purity and stability under controlled conditions ensure reliable performance in cross-coupling reactions, cyclizations, and other transformations. Its well-defined reactivity profile facilitates precise modifications for targeted applications.
6-(bromomethyl)-4-chlorothieno2,3-dpyrimidine structure
108099-55-4 structure
Product Name:6-(bromomethyl)-4-chlorothieno2,3-dpyrimidine
CAS No:108099-55-4
MF:C7H4BrClN2S
MW:263.542057991028
CID:2624382
PubChem ID:13721894
Update Time:2025-06-07

6-(bromomethyl)-4-chlorothieno2,3-dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 6-(BROMOMETHYL)-4-CHLOROTHIENO[2,3-D]PYRIMIDINE
    • 6-(bromomethyl)-4-chlorothieno2,3-dpyrimidine
    • SCHEMBL4388091
    • AB63922
    • Z1269130418
    • IEA09955
    • DB-207310
    • EN300-1267246
    • 6-(Bromomethyl)-4-chloro-thieno[2,3-d]pyrimidine
    • 108099-55-4
    • Inchi: 1S/C7H4BrClN2S/c8-2-4-1-5-6(9)10-3-11-7(5)12-4/h1,3H,2H2
    • InChI Key: SUKISGZALSMAEM-UHFFFAOYSA-N
    • SMILES: BrCC1=CC2=C(N=CN=C2S1)Cl

Computed Properties

  • Exact Mass: 261.89671Da
  • Monoisotopic Mass: 261.89671Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • PSA: 54.02000
  • LogP: 3.23960

6-(bromomethyl)-4-chlorothieno2,3-dpyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM426684-250mg
6-(BROMOMETHYL)-4-CHLOROTHIENO[2,3-D]PYRIMIDINE
108099-55-4 95%+
250mg
$*** 2023-04-03
Chemenu
CM426684-500mg
6-(BROMOMETHYL)-4-CHLOROTHIENO[2,3-D]PYRIMIDINE
108099-55-4 95%+
500mg
$*** 2023-04-03
Chemenu
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6-(BROMOMETHYL)-4-CHLOROTHIENO[2,3-D]PYRIMIDINE
108099-55-4 95%+
1g
$*** 2023-04-03
Enamine
EN300-1267246-0.05g
6-(bromomethyl)-4-chlorothieno[2,3-d]pyrimidine
108099-55-4 95%
0.05g
$315.0 2023-07-10
Enamine
EN300-1267246-0.1g
6-(bromomethyl)-4-chlorothieno[2,3-d]pyrimidine
108099-55-4 95%
0.1g
$470.0 2023-07-10
Enamine
EN300-1267246-0.25g
6-(bromomethyl)-4-chlorothieno[2,3-d]pyrimidine
108099-55-4 95%
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$672.0 2023-07-10
Enamine
EN300-1267246-0.5g
6-(bromomethyl)-4-chlorothieno[2,3-d]pyrimidine
108099-55-4 95%
0.5g
$1058.0 2023-07-10
Enamine
EN300-1267246-1.0g
6-(bromomethyl)-4-chlorothieno[2,3-d]pyrimidine
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$1357.0 2023-07-10
Enamine
EN300-1267246-2.5g
6-(bromomethyl)-4-chlorothieno[2,3-d]pyrimidine
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$2660.0 2023-07-10
Enamine
EN300-1267246-5.0g
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